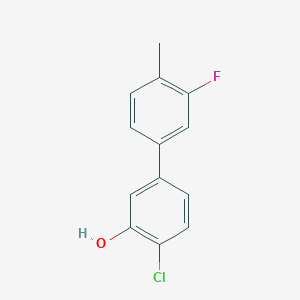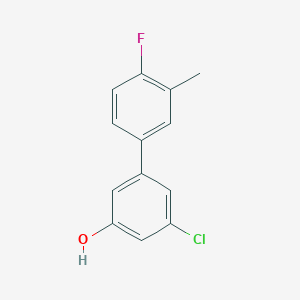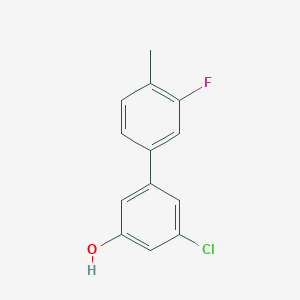
2-Chloro-5-(3-fluoro-4-methylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(3-fluoro-4-methylphenyl)phenol, 95% (2-CFMP) is an organic compound that is widely used in scientific research. It has a wide range of applications in organic synthesis, biochemistry, and pharmacology. 2-CFMP is a chlorinated phenol, which is a type of organic compound that is known for its ability to form hydrogen bonds with other molecules. This makes it useful for a variety of research applications. In
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(3-fluoro-4-methylphenyl)phenol, 95% has a wide range of applications in scientific research. It is used in organic synthesis as a reagent for the synthesis of a variety of compounds. It is also used in biochemistry and pharmacology as a model compound for the study of drug-receptor interactions. In addition, 2-Chloro-5-(3-fluoro-4-methylphenyl)phenol, 95% is used in the study of enzyme-catalyzed reactions.
Wirkmechanismus
2-Chloro-5-(3-fluoro-4-methylphenyl)phenol, 95% acts as a ligand, or a molecule that binds to another molecule. It binds to a receptor in the cell, which activates a signal transduction pathway that leads to a physiological response. This response can be either an increase or decrease in the activity of a particular enzyme, protein, or gene.
Biochemical and Physiological Effects
2-Chloro-5-(3-fluoro-4-methylphenyl)phenol, 95% has been found to have a variety of biochemical and physiological effects. It has been shown to activate and inhibit a number of enzymes and proteins, as well as to modulate gene expression. It has also been shown to have anti-inflammatory, antioxidant, and anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-5-(3-fluoro-4-methylphenyl)phenol, 95% is a useful compound for laboratory experiments due to its ability to bind to receptors and modulate signal transduction pathways. However, it is not without its limitations. For example, it is not very soluble in water, which can make it difficult to work with in certain experiments. In addition, it can be toxic at high concentrations, so it should be handled with care.
Zukünftige Richtungen
There are a number of potential future directions for 2-Chloro-5-(3-fluoro-4-methylphenyl)phenol, 95% research. For example, it could be used to study the effects of environmental toxins on the human body. It could also be used to develop new drugs for the treatment of various diseases. In addition, it could be used to study the effects of drugs on the brain, as well as to develop new drugs for the treatment of neurological disorders. Finally, it could be used to study the effects of drugs on the immune system and to develop new drugs for the treatment of autoimmune diseases.
Synthesemethoden
2-Chloro-5-(3-fluoro-4-methylphenyl)phenol, 95% is synthesized by the reaction of chloroform and 3-fluoro-4-methylphenol in the presence of a strong base such as sodium hydroxide. The reaction proceeds in two steps. First, the chloroform is converted to dichloromethane and the 3-fluoro-4-methylphenol is converted to the corresponding phenol. Then, the dichloromethane and phenol are reacted in the presence of the base to form 2-Chloro-5-(3-fluoro-4-methylphenyl)phenol, 95%. This reaction is typically carried out in a solvent such as acetonitrile or dichloromethane.
Eigenschaften
IUPAC Name |
2-chloro-5-(3-fluoro-4-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c1-8-2-3-9(6-12(8)15)10-4-5-11(14)13(16)7-10/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRKTNNHUXMYHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=C(C=C2)Cl)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685899 |
Source


|
| Record name | 4-Chloro-3'-fluoro-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3-fluoro-4-methylphenyl)phenol | |
CAS RN |
1261971-80-5 |
Source


|
| Record name | 4-Chloro-3'-fluoro-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














